molecular formula C18H15N3O2 B607671 GN44028

GN44028

Cat. No.: B607671
M. Wt: 305.3 g/mol
InChI Key: CGZKSZVSWAAUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

GN 44028 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

While the specific mechanism of action for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine” is not available, similar compounds have been studied for their inhibitory potential against enzymes, suggesting a possible therapeutic effect on diseases such as Alzheimer’s .

Biochemical Analysis

Biochemical Properties

GN44028 plays a crucial role in biochemical reactions, particularly those involving HIF-1α . It inhibits hypoxia-induced HIF-1α transcriptional activity without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound interacts with these biomolecules in a way that modulates their activity without altering their expression or formation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, including HCT116 colorectal, HepG2 hepatic, PC3 prostate, and HeLa cervical cancer cells . It effectively induces growth arrest in these cells, although with reduced efficiency in PC3 cells . It also reduces the levels of VEGF, a key player in angiogenesis, in HeLa cells when used at concentrations of 0.1 and 1 µM .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of HIF-1α transcriptional activity . It does this without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound exerts its effects at the molecular level by modulating the activity of HIF-1α, rather than altering its expression or formation .

Temporal Effects in Laboratory Settings

It has been shown to induce cytotoxicity in various cancer cells, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound (5 mg/kg twice per week) has been shown to decrease tumor volume and the number of lung metastases, and increase survival percentage in a CT26 murine colon cancer model .

Metabolic Pathways

Given its role as a HIF-1α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-related metabolic pathways .

Subcellular Localization

Given its role as a HIF-1α inhibitor, it is likely that it is localized to areas of the cell where HIF-1α is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GN 44028 involves the formation of the indenopyrazole core structure. The key steps include:

Industrial Production Methods: Industrial production of GN 44028 follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZKSZVSWAAUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GN44028
Reactant of Route 2
GN44028
Reactant of Route 3
GN44028
Reactant of Route 4
GN44028
Reactant of Route 5
GN44028
Reactant of Route 6
GN44028
Customer
Q & A

Q1: How does GN 44028 impact endothelin-1 production in adipocytes under hypoxic conditions?

A1: The research demonstrates that GN 44028 effectively attenuates the hypoxia-induced increase in endothelin-1 (ET-1) mRNA expression in 3T3-L1 adipocytes. [] This effect is attributed to GN 44028's ability to inhibit Hypoxia-inducible factor 1-alpha (Hif1α), a key transcription factor activated under low oxygen conditions. The study observed a dose-dependent decrease in both ET-1 and Hif1α mRNA levels upon treatment with GN 44028, indicating its targeted action on this pathway. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.